molecular formula C7H10ClNO2S B2631365 Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride CAS No. 547762-42-5

Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Cat. No.: B2631365
CAS No.: 547762-42-5
M. Wt: 207.67
InChI Key: GPQQLDMFYXCXOT-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C₇H₁₀ClNO₂S and a molecular weight of 207.68 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is commonly used in various fields of scientific research and industrial applications.

Scientific Research Applications

Fluorescence Properties

Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride and its derivatives show potential in the study of novel fluorescence properties. For instance, similar compounds like Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been synthesized and characterized for their fluorescence characteristics (Guo Pusheng, 2009).

Synthesis and Reactivity

This compound is involved in various synthesis and reactivity studies. For example, the effects of substituents on the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate, which bears structural similarities, have been investigated, highlighting different reaction behaviors based on substituents (C. Corral, J. Lissavetzky, I. Manzanares, 1990).

Application in Dyeing

Compounds closely related to this compound have been used in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers, offering a range of color shades and good fastness properties (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Crystal Structure Analysis

The crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate, a key intermediate in various fields like organic synthesis and medicine, have been conducted to understand its properties and potential interactions (Y. Tao, Li-gang Han, A. Sun, Kexi Sun, Qian Zhang, Wanqiang Liu, Jianbin Du, Zhaojun Liu, 2020).

Radiosensitizers and Cytotoxins

Studies on nitrothiophenes, which are structurally related to this compound, have explored their potential as radiosensitizers and bioreductively activated cytotoxins in cancer therapy (M. Threadgill, P. Webb, P. O'Neill, M. Naylor, M. Stephens, I. Stratford, S. Cole, G. Adams, E. Fielden, 1991).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride typically

Properties

IUPAC Name

methyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-3-5(8)11-6(4)7(9)10-2;/h3H,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQQLDMFYXCXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547762-42-5
Record name methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride
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